2-(2-chloro-6-fluorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

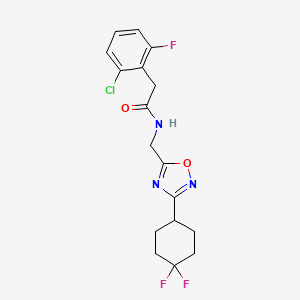

2-(2-Chloro-6-fluorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a structurally complex acetamide derivative. Its core structure includes:

- A 2-chloro-6-fluorophenyl group attached to the acetamide carbonyl.

- A 1,2,4-oxadiazole heterocycle substituted with a 4,4-difluorocyclohexyl moiety.

- A methylene bridge linking the oxadiazole to the acetamide nitrogen.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF3N3O2/c18-12-2-1-3-13(19)11(12)8-14(25)22-9-15-23-16(24-26-15)10-4-6-17(20,21)7-5-10/h1-3,10H,4-9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWQXNZJXZVJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=C(C=CC=C3Cl)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide represents a novel class of biologically active compounds. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Weight: 363.83 g/mol

- CAS Number: To be determined upon further research.

- IUPAC Name: this compound

Antimicrobial Activity

Research has demonstrated that similar chloroacetamide derivatives exhibit significant antimicrobial properties. A study focused on various N-substituted chloroacetamides found that they possess excellent antibacterial and antifungal activities against several strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | Candida sp. (mm) |

|---|---|---|---|---|

| 3a | 7 | 16 | No zone | Not tested |

| 3b | 26 | 23 | 25 | Not tested |

| 3c | 30 | 35 | 36 | Not tested |

| ... | ... | ... | ... | ... |

Note: The values represent the diameter of inhibition zones measured in millimeters after incubation.

The study indicated that compounds with similar structural features to our target compound exhibited inhibition against Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Activity

In addition to antimicrobial properties, derivatives of chloroacetamides have been reported to exhibit anti-inflammatory effects. For instance, certain benzophenone derivatives are known to act as anti-inflammatory agents, which may be relevant for the biological activity of our compound.

Case Studies

- Synthesis and Characterization : In a study involving the synthesis of chloroacetamide derivatives, researchers utilized various amines to create compounds with distinct biological activities. The synthesized compounds were characterized using techniques such as IR spectroscopy and GC-MS, confirming their structures and purity .

- In Vivo Studies : Further investigation into the in vivo efficacy of related compounds has shown promising results in reducing inflammation and bacterial load in animal models. These studies provide a foundation for understanding the potential therapeutic applications of our target compound.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Contexts

highlights acetamide derivatives with peptide-like backbones, such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide . Key differences include:

The oxadiazole ring in the target compound enhances metabolic stability compared to the hydrolytically labile ester-like groups in compounds. Fluorination may improve blood-brain barrier penetration, suggesting CNS-targeted applications, whereas analogues are likely protease inhibitors .

Comparison with Pesticide Acetamides

lists chloroacetamide herbicides (e.g., alachlor, pretilachlor), which share the acetamide backbone but lack heterocyclic complexity .

| Feature | Target Compound | Pesticide Analogues (e.g., Alachlor) |

|---|---|---|

| Heterocyclic Motifs | 1,2,4-Oxadiazole ring | No heterocycles; simple aryl/alkyl chains |

| Halogenation | Cl, F on phenyl; difluoro-cyclohexyl | Single Cl on acetamide; no fluorine |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.8–4.2 (higher lipophilicity) |

The target compound’s fluorinated cyclohexyl group likely reduces soil adsorption compared to alachlor’s methoxymethyl group, which is critical for herbicidal soil persistence . The oxadiazole ring may confer resistance to enzymatic degradation, contrasting with the simpler metabolism of pesticide acetamides.

Functional Group Impact on Bioactivity

- Fluorine Substitution: The difluorocyclohexyl group in the target compound enhances lipid solubility while resisting CYP450-mediated oxidation, a feature absent in non-fluorinated analogues .

- Chlorine Positioning : The ortho-chlorine on the phenyl ring may sterically hinder off-target interactions, a strategy less common in pesticide designs .

Physicochemical and Pharmacokinetic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.